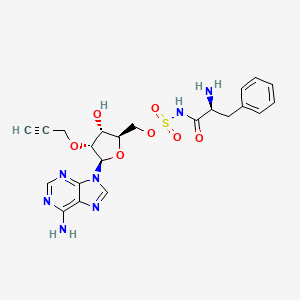
NRPSs-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NRPSs-IN-1 is a compound that is synthesized by nonribosomal peptide synthetases. Nonribosomal peptide synthetases are large, multi-modular enzyme complexes that are responsible for the biosynthesis of nonribosomal peptides. These peptides have a wide range of biological activities, including antibiotic, anticancer, and immunosuppressant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NRPSs-IN-1 involves the use of nonribosomal peptide synthetases, which are modular enzymes that can incorporate a variety of amino acids into the peptide chain. The process begins with the activation of amino acids by adenylation, followed by thiolation and condensation to form the peptide bond. The reaction conditions typically involve the use of specific cofactors and substrates that are recognized by the enzyme .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered microorganisms that express the nonribosomal peptide synthetase genes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the production of the desired peptide. The process includes fermentation, extraction, and purification steps to obtain the final product .
化学反応の分析
Types of Reactions: NRPSs-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups in the peptide structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the peptide .
科学的研究の応用
NRPSs-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of nonribosomal peptide synthesis. In biology, it serves as a tool to investigate the role of nonribosomal peptides in microbial interactions and signaling. In medicine, this compound is explored for its potential therapeutic properties, including its use as an antibiotic, anticancer agent, and immunosuppressant. In industry, it is utilized in the development of new biotechnological processes for the production of valuable peptides .
作用機序
The mechanism of action of NRPSs-IN-1 involves its interaction with specific molecular targets in the cell. The compound binds to its target proteins, inhibiting their function and leading to the desired biological effect. The pathways involved in the action of this compound include the inhibition of protein synthesis, disruption of cell membrane integrity, and modulation of immune responses .
類似化合物との比較
NRPSs-IN-1 is similar to other nonribosomal peptides such as penicillin, vancomycin, and cyclosporin. it is unique in its specific amino acid sequence and the presence of distinct functional groups that confer its unique biological activity. Similar compounds include other nonribosomal peptides synthesized by nonribosomal peptide synthetases, such as daptomycin, echinocandin, and bleomycin .
特性
分子式 |
C22H25N7O7S |
|---|---|
分子量 |
531.5 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-prop-2-ynoxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-phenylpropanoyl]sulfamate |
InChI |
InChI=1S/C22H25N7O7S/c1-2-8-34-18-17(30)15(36-22(18)29-12-27-16-19(24)25-11-26-20(16)29)10-35-37(32,33)28-21(31)14(23)9-13-6-4-3-5-7-13/h1,3-7,11-12,14-15,17-18,22,30H,8-10,23H2,(H,28,31)(H2,24,25,26)/t14-,15+,17+,18+,22+/m0/s1 |
InChIキー |
OCQYMODKEFRCRG-ARTPSBNFSA-N |
異性体SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
正規SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C(CC4=CC=CC=C4)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




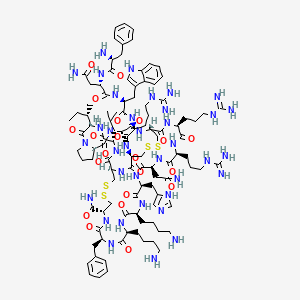

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

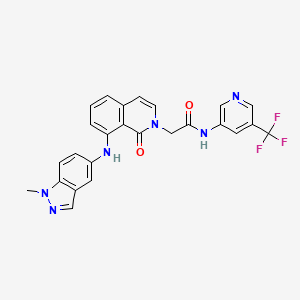
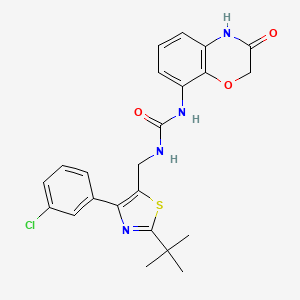



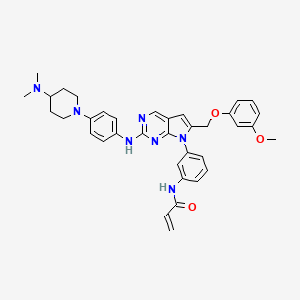

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
